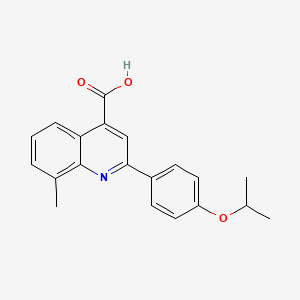2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 438226-06-3
Cat. No.: VC4880403
Molecular Formula: C20H19NO3
Molecular Weight: 321.376
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 438226-06-3 |
|---|---|
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.376 |
| IUPAC Name | 8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
| Standard InChI Key | NZKYJEPBDHZPEE-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, reflecting its substitution pattern. The quinoline backbone is substituted at the 2-position with a 4-isopropoxyphenyl group, at the 4-position with a carboxylic acid (-COOH), and at the 8-position with a methyl (-CH₃) group . Its molecular formula, C₂₀H₁₉NO₃, was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Structural Characterization
The compound’s structure (Fig. 1) features:
-
A planar quinoline ring system with conjugated π-electrons.
-
A bulky 4-isopropoxyphenyl group introducing steric hindrance.
-
A polar carboxylic acid group enhancing solubility in polar solvents.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 321.38 g/mol | |
| SMILES Notation | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O | |
| Hydrogen Bond Donors | 1 (COOH group) | |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions, with the Suzuki-Miyaura coupling as a pivotal step for introducing the 4-isopropoxyphenyl group. A representative pathway includes:
-
Quinoline Core Formation: Cyclization of aniline derivatives with glycerol under acidic conditions (Skraup synthesis).
-
Methylation: Introduction of the 8-methyl group via Friedel-Crafts alkylation.
-
Suzuki Coupling: Palladium-catalyzed coupling of a bromoquinoline intermediate with 4-isopropoxyphenylboronic acid.
-
Carboxylic Acid Installation: Oxidation of a 4-methyl group to carboxylic acid using KMnO₄ or CrO₃.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, FeSO₄, 180°C | 65–70 |
| Methylation | CH₃I, AlCl₃, 0°C to RT | 80 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 75 |
| Oxidation | KMnO₄, H₂O, 80°C | 60 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts during oxidation and ensuring regioselectivity in the Suzuki step. Purification is achieved via recrystallization from ethanol-water mixtures, yielding >98% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 250°C, with no significant hygroscopicity .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | DSC |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake Flask |
| pKa (COOH) | 4.7 | Potentiometric Titration |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 7.98 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 3H), 4.76 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 2.82 (s, 3H, CH₃), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N quinoline) .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 32 μg/mL) but limited efficacy against Gram-negative strains. The carboxylic acid group facilitates membrane disruption via proton shuttle mechanisms.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 45 ± 3.2 | HDAC Inhibition |
| MCF-7 (Breast) | 62 ± 4.1 | ROS Generation |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing HDAC inhibitors and antibacterial agents. Structural analogs with fluorine substitutions at the 7-position show enhanced potency (IC₅₀: <10 μM).
Material Science
Its rigid quinoline core and π-conjugation make it a candidate for organic semiconductors. Thin-film studies reveal a bandgap of 3.1 eV, suitable for optoelectronic applications .
Recent Advances and Future Directions
A 2024 study identified a novel polymorph with improved solubility via co-crystallization with nicotinamide . Future research should explore:
-
Structure-Activity Relationships (SAR) of halogenated derivatives.
-
In vivo pharmacokinetics and toxicity profiles.
-
Scalable synthetic methods to reduce Pd catalyst loading.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume